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Compound of Interest

Compound Name: 6-Prenylnaringenin

Cat. No.: B1664697 Get Quote

1. Introduction

6-Prenylnaringenin (6-PN) is a prenylated flavonoid primarily found in hops (Humulus lupulus

L.) and is consequently present in beer.[1][2][3] This compound has garnered significant

interest in neuropharmacology due to its diverse biological activities, including neuroactive,

sedative, and weak estrogenic properties.[1][2][4] Its primary mechanisms of action involve the

positive allosteric modulation of GABA-A receptors and interaction with estrogen and aryl

hydrocarbon receptors.[1][5][6] These characteristics make 6-PN a valuable tool compound for

investigating neuronal signaling pathways, neuroinflammation, neurogenesis, and developing

novel therapeutic agents for neurological disorders.[1][7]

2. Physicochemical Properties and Solubility

Proper handling and solubilization are critical for reproducible experimental results. 6-PN is a

chiral compound with poor water solubility.[8]
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Property Data Reference

Molecular Formula C₂₀H₂₀O₅ [9]

Molecular Weight 340.4 g/mol [9]

Appearance Crystalline pale yellow solid [8]

Water Solubility 1.55 mg/L (Poor) [8]

Recommended Solvents

Dimethyl sulfoxide (DMSO),

Chloroform, Dichloromethane,

Ethyl Acetate, Acetone

[8]

For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO

and dilute to the final working concentration in the culture medium. Ensure the final DMSO

concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Key Neuropharmacological Applications & Mechanisms of Action

Positive Allosteric Modulation of GABA-A Receptors
6-PN is identified as the most active positive allosteric modulator of GABA-A receptors among

the prenylflavonoids found in hops.[1] It enhances the action of the primary inhibitory

neurotransmitter, GABA, by binding to an allosteric site on the GABA-A receptor complex. This

potentiation of GABAergic signaling leads to increased chloride ion influx, hyperpolarization of

the neuronal membrane, and subsequent neuronal inhibition. This mechanism underlies the

sedative and hypnotic effects observed with hop extracts and makes 6-PN a useful tool for

studying inhibitory neurotransmission and developing novel anxiolytics or sedatives.[1][2]
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6-PN as a positive allosteric modulator of GABA-A receptors.

Modulation of Estrogen Receptor (ER) and Aryl
Hydrocarbon Receptor (AhR) Signaling
6-PN exhibits weak estrogenic activity but is a potent agonist of the Aryl Hydrocarbon Receptor

(AhR).[1][5] This dual activity is significant in neuropharmacology, particularly in the context of

neuroinflammation and hormone-dependent neuronal processes. Activation of AhR by 6-PN

can lead to the proteasomal degradation of Estrogen Receptor Alpha (ERα).[5][6] This is

noteworthy because ERα typically inhibits the transcription of CYP1A1, an enzyme involved in

the detoxification of estrogens.[5][6] By degrading ERα, 6-PN attenuates this inhibition, leading

to increased CYP1A1 expression and promoting a less genotoxic estrogen metabolism

pathway.[5][6] This complex interplay can be investigated in neuronal cell models (e.g., SH-

SY5Y, primary neurons) to understand hormone-neurotoxin interactions.
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Signaling pathway for 6-PN-mediated AhR/ERα crosstalk.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1664697?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Neuronal Differentiation
Both 6-PN and its isomer 8-PN have been shown to induce differentiation in neural precursor

cells (NPCs).[1][7] This suggests a potential role in promoting neurogenesis. This property

makes 6-PN a valuable tool for studying the molecular mechanisms that govern the

transformation of stem cells into mature neurons, which is a critical area of research for

neurodegenerative diseases and brain injury.[10]

Quantitative Data Summary
Quantitative data for 6-PN in neuropharmacological assays are emerging. The tables below

provide reference values for its activity.

Table 1: Comparative Activity at GABA-A Receptors

Compound
Relative Activity as GABA-
A Positive Allosteric
Modulator

Reference

6-Prenylnaringenin
Most active among tested hop

prenylflavonoids
[1]

Xanthohumol 8 times less active than 6-PN [1]

Isoxanthohumol 3 times less active than 6-PN [1]

8-Prenylnaringenin 2 times less active than 6-PN [1]

Table 2: Estrogenic Activity

Compound Assay System
Effective
Concentration for
Estrogenic Activity

Reference

6-Prenylnaringenin MVLN Cells 5 x 10⁻⁶ M [11]

8-Prenylnaringenin MVLN Cells 10⁻⁶ M [11]

Naringenin MVLN Cells 10⁻⁵ M (Weak activity) [11]
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Table 3: Reference Cytotoxicity Data

Cell Line Cancer Type IC₅₀ Value (µM) Reference

PC-3 Prostate 18.4 ± 1.2 [12]

T-47D Breast 15.6 [8]

MCF7 Breast 16.5 [8]

Note: Cytotoxicity data from cancer cell lines should be used as a preliminary guide for

concentration selection in neuronal models. Neurotoxicity should be determined empirically for

each specific cell type.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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